4-Butoxy-3-fluorobenzoic acid

Description

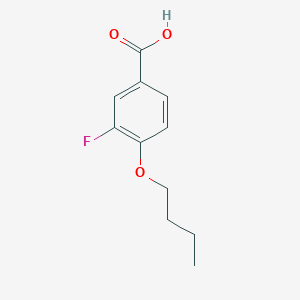

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

4-butoxy-3-fluorobenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13FO3/c1-2-3-6-15-10-5-4-8(11(13)14)7-9(10)12/h4-5,7H,2-3,6H2,1H3,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LJHZPEYGGUVQRY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCOC1=C(C=C(C=C1)C(=O)O)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13FO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801307009 | |

| Record name | 4-Butoxy-3-fluorobenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801307009 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

212.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

326-76-1 | |

| Record name | 4-Butoxy-3-fluorobenzoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=326-76-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Butoxy-3-fluorobenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801307009 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 4 Butoxy 3 Fluorobenzoic Acid

Retrosynthetic Analysis and Key Precursors for 4-Butoxy-3-fluorobenzoic Acid Synthesis

A retrosynthetic analysis of this compound reveals several logical pathways for its construction. The most common disconnection approaches focus on the formation of the ether linkage or the carbon-carbon bond of the carboxylic acid.

One primary disconnection is at the butoxy group's ether bond. This suggests a Williamson ether synthesis as the final key step. In this scenario, the immediate precursor would be a 3-fluoro-4-hydroxybenzoic acid derivative and a butyl halide (e.g., 1-bromobutane). The hydroxyl and carboxyl groups on the phenyl ring are activating and ortho-, para-directing, making the synthesis of the phenolic precursor relatively straightforward.

A second retrosynthetic strategy involves forming the C-C bond of the carboxyl group late in the synthesis. This could be achieved through the carboxylation of a corresponding arylmetallic species or the oxidation of a benzylic group. For instance, a Grignard reagent formed from 1-bromo-4-butoxy-3-fluorobenzene could be reacted with carbon dioxide.

Based on these analyses, several key precursors are identified as crucial starting points for various synthetic routes.

Table 1: Key Precursors for this compound Synthesis

| Precursor Compound | Role in Synthesis |

| 3-Fluoro-4-hydroxybenzoic acid | A foundational building block, allowing for the direct alkylation of the phenolic hydroxyl group to form the butoxy ether. |

| 4-Bromo-2-fluorobenzoic acid | Serves as a precursor where the bromo group can be substituted with a butoxy group via nucleophilic aromatic substitution or a coupling reaction. |

| 3-Fluoro-4-methoxybenzoic acid | Can be used if a demethylation step is employed to reveal the hydroxyl group for subsequent butylation. |

| 1-Bromo-4-butoxy-2-fluorobenzene | A key intermediate for syntheses that introduce the carboxylic acid group in a later step, for example, via lithiation and carboxylation. |

Direct Alkylation and Fluorination Strategies

Direct alkylation is a primary and widely employed strategy for synthesizing this compound. This approach typically involves the O-alkylation of a pre-existing phenolic precursor.

The most common method is the Williamson ether synthesis, where 3-fluoro-4-hydroxybenzoic acid is treated with a butylating agent in the presence of a base. The base, such as potassium carbonate (K2CO3) or sodium hydride (NaH), deprotonates the phenolic hydroxyl group to form a more nucleophilic phenoxide ion. This ion then attacks an alkyl halide, like 1-bromobutane (B133212) or 1-iodobutane, in a polar aprotic solvent such as dimethylformamide (DMF) or acetone. The reaction is typically heated to ensure a reasonable reaction rate. Protecting the carboxylic acid group as an ester (e.g., a methyl or ethyl ester) is often necessary before alkylation to prevent the acidic proton from interfering with the base. The ester is then hydrolyzed in a final step to yield the desired carboxylic acid.

Direct fluorination of a pre-existing 4-butoxybenzoic acid molecule is generally not a preferred method due to the harsh conditions required and the lack of regioselectivity, which would lead to a mixture of isomers. It is more synthetically efficient to start with a fluorinated precursor.

Table 2: Example of Direct Alkylation Reaction Conditions

| Starting Material | Reagents | Solvent | Typical Conditions | Product |

| Methyl 3-fluoro-4-hydroxybenzoate | 1-Bromobutane, K2CO3 | DMF | 80-100 °C, 4-12 h | Methyl 4-butoxy-3-fluorobenzoate |

| 3-Fluoro-4-hydroxybenzoic acid | 1-Iodobutane, NaH | THF | 25-66 °C, 2-6 h | This compound |

Cross-Coupling Reactions in Aryl Carboxylic Acid Synthesis

Modern synthetic organic chemistry offers powerful cross-coupling reactions that can be adapted for the synthesis of complex molecules like this compound. These methods can be particularly useful for creating the C-O bond of the butoxy group or for building the substituted aromatic ring itself.

The Buchwald-Hartwig amination, which can also be adapted for C-O bond formation, is a relevant cross-coupling reaction. In this context, a palladium or copper catalyst could be used to couple an aryl halide or triflate with butanol. For example, a protected form of 4-bromo-3-fluorobenzoic acid could be coupled with butanol in the presence of a suitable palladium catalyst, phosphine (B1218219) ligand, and a base. This approach offers an alternative to the classical Williamson ether synthesis and can sometimes proceed under milder conditions.

While less direct for this specific target, Suzuki and Sonogashira couplings are instrumental in building substituted aryl systems. For instance, a Sonogashira coupling could be used to introduce an alkyne, which is then hydrated to form a methyl ketone and subsequently oxidized to a carboxylic acid.

Stereoselective and Regioselective Synthetic Approaches

For the synthesis of this compound, regioselectivity is a critical consideration, while stereoselectivity is not applicable as the molecule is achiral. The challenge lies in ensuring the correct 1,2,4-trisubstitution pattern on the benzene (B151609) ring.

The regiochemical outcome is primarily controlled by the choice of starting materials and the directing effects of the substituents.

Starting with 3-Fluoro-4-hydroxybenzoic acid: This precursor definitively establishes the 1,3,4-substitution pattern of the carboxyl, fluoro, and hydroxyl groups. The subsequent alkylation of the hydroxyl group is highly regioselective for the oxygen atom, thus securing the desired structure.

Starting with a different isomer: If one were to start with an isomer like 5-fluoro-2-hydroxybenzoic acid, alkylation would lead to the wrong regioisomer (2-butoxy-5-fluorobenzoic acid). Therefore, the selection of the initial precursor is the most critical factor for ensuring regioselectivity.

Electrophilic aromatic substitution reactions on a simpler precursor, such as 3-fluorobenzoic acid, are generally not used because they would likely result in a mixture of products. The carboxyl group is a meta-director, while the fluorine atom is an ortho-, para-director, leading to complex isomeric mixtures upon substitution.

Green Chemistry Principles in the Synthesis of this compound

Applying green chemistry principles to the synthesis of this compound aims to reduce the environmental impact of the manufacturing process. Key areas of focus include the choice of solvents, reagents, and reaction conditions.

Atom Economy: Synthetic routes that maximize the incorporation of all reactant atoms into the final product are preferred. The direct alkylation of 3-fluoro-4-hydroxybenzoic acid generally has good atom economy, especially if the byproduct is a simple salt like potassium bromide.

Use of Safer Solvents: Traditional solvents like DMF are effective but have toxicity concerns. Green chemistry encourages the use of safer alternatives such as ethanol (B145695), 2-methyltetrahydrofuran (B130290) (2-MeTHF), or cyclopentyl methyl ether (CPME). In some cases, reactions can be run under solvent-free conditions or in water.

Catalysis: The use of catalytic amounts of reagents is superior to stoichiometric amounts. In cross-coupling reactions, developing highly efficient catalysts that can be used at low loadings and recycled is a key green objective. Phase-transfer catalysts can also be employed in alkylation reactions to facilitate the reaction between an aqueous phase (containing the phenoxide) and an organic phase (containing the alkyl halide), reducing the need for polar aprotic solvents.

Energy Efficiency: Performing reactions at lower temperatures, for instance by using more active catalysts or microwave irradiation, can significantly reduce energy consumption.

While specific studies on the green synthesis of this compound are not extensively documented, the principles can be applied by adapting established green protocols for Williamson ether synthesis and other relevant transformations.

Advanced Spectroscopic and Structural Elucidation Methodologies for 4 Butoxy 3 Fluorobenzoic Acid

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the molecular structure of 4-Butoxy-3-fluorobenzoic acid in solution. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment of individual atoms, enabling the precise assignment of the molecular framework.

Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopic Analysis

Proton (¹H) NMR spectroscopy of this compound reveals distinct signals corresponding to the different types of protons present in the molecule. The aromatic region of the spectrum typically displays complex multiplets due to the coupling between adjacent protons and the fluorine atom. For instance, a ¹H NMR spectrum of a related compound, 3-fluoro-4-{4-[3-hydroxy-2-methyl-4-(3-methylbutanoyl)- phenoxy]butoxy}benzoic acid, shows aromatic signals around δ 7.80 (d, J = 8.7 Hz, 1H), 7.70 (d, J = 9.2 Hz, 1H), and 7.23 (t, J = 8.5 Hz, 1H). acs.org The butoxy group protons exhibit characteristic signals in the upfield region of the spectrum. The terminal methyl group (CH₃) typically appears as a triplet, while the methylene (B1212753) groups (CH₂) adjacent to the oxygen atom and each other present as multiplets. For example, in a similar structure, the butoxy protons appear as a multiplet in the range of δ 4.18-4.13 ppm. acs.org The acidic proton of the carboxylic acid group is often observed as a broad singlet at a downfield chemical shift, typically above 10 ppm, though its visibility can be affected by the solvent and concentration.

Table 1: Representative ¹H NMR Data for a Substituted this compound Derivative

| Proton Assignment | Chemical Shift (ppm) | Multiplicity | Coupling Constant (J) in Hz |

| Aromatic CH | 7.79 | d | 9.2 |

| Aromatic CH | 7.70-7.76 | m | |

| Aromatic CH | 7.58-7.60 | m | |

| Aromatic CH | 7.22 | t | 8.7 |

| O-CH₂ | 4.13-4.18 | m |

Note: Data is based on a structurally related compound and serves as a representative example. acs.org

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectroscopic Analysis

Carbon-13 (¹³C) NMR spectroscopy provides valuable information on the carbon skeleton of this compound. The spectrum displays distinct signals for each unique carbon atom. The carbonyl carbon of the carboxylic acid group is typically found in the downfield region, around 166-167 ppm. acs.org The aromatic carbons show signals in the range of approximately 110 to 165 ppm, with their chemical shifts influenced by the fluorine and butoxy substituents. The carbon atom directly bonded to the fluorine atom (C-F) will exhibit a large one-bond coupling constant (¹JCF), which is a characteristic feature. The butoxy group carbons are observed in the upfield region of the spectrum. For a similar compound, the butoxy carbons have been reported at δ 69.0 and 68.2 ppm, with other aliphatic carbons appearing at lower chemical shifts. acs.org

Table 2: Representative ¹³C NMR Data for a Substituted this compound Derivative

| Carbon Assignment | Chemical Shift (ppm) |

| C=O | 166.7 |

| Aromatic C-O | 163.0 |

| Aromatic C-F | 161.8 |

| Aromatic C | 150.8 |

| Aromatic C | 130.9 |

| Aromatic C | 127.2 |

| Aromatic C | 117.1 |

| Aromatic C | 114.7 |

| Aromatic C | 114.0 |

| Aromatic C | 112.5 |

| O-CH₂ | 69.0 |

| O-CH₂ | 68.2 |

| Aliphatic CH₂ | 26.0 |

| Aliphatic CH₂ | 25.7 |

Note: Data is based on a structurally related compound and serves as a representative example. acs.org

Fluorine-19 Nuclear Magnetic Resonance (¹⁹F NMR) Spectroscopy

Fluorine-19 (¹⁹F) NMR spectroscopy is a highly sensitive technique for probing the environment of the fluorine atom in this compound. biophysics.org Since ¹⁹F has a natural abundance of 100% and a high gyromagnetic ratio, it provides strong signals. The chemical shift of the fluorine atom is highly sensitive to its electronic environment. biophysics.org For a similar compound, 4-fluorobenzoic acid, the ¹⁹F NMR chemical shift has been reported in chloroform (B151607) (CHCl₃) as the solvent. spectrabase.com The coupling between the fluorine atom and adjacent protons (³JFH) and carbons (¹JCF, ²JCF, etc.) provides crucial information for structural confirmation. The analysis of these coupling patterns can help to definitively establish the substitution pattern on the aromatic ring.

Advanced Two-Dimensional NMR Techniques

Two-dimensional (2D) NMR experiments are instrumental in unambiguously assigning the complex ¹H and ¹³C NMR spectra of this compound. wikipedia.org

COSY (Correlation Spectroscopy): This experiment establishes correlations between protons that are coupled to each other, typically over two or three bonds. wikipedia.org It is particularly useful for tracing the proton connectivity within the butoxy chain and the aromatic ring.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates the chemical shifts of protons directly attached to carbon atoms. wikipedia.orgyoutube.com This allows for the direct assignment of protonated carbons in the ¹³C NMR spectrum.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC reveals correlations between protons and carbons over longer ranges (typically 2-4 bonds). youtube.com This is crucial for identifying quaternary carbons (like the carbonyl carbon and the aromatic carbons bonded to substituents) and for linking the butoxy group to the aromatic ring.

HOESY (Heteronuclear Overhauser Effect Spectroscopy): The ¹⁹F,¹H-HOESY experiment can be used to observe through-space correlations between the fluorine atom and nearby protons, which helps to confirm the spatial arrangement of the substituents on the benzene (B151609) ring. nih.gov

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of this compound. High-resolution mass spectrometry (HRMS) can provide a highly accurate mass measurement, allowing for the determination of the molecular formula. acs.org The mass spectrum of the compound will show a molecular ion peak ([M]+ or [M-H]−) corresponding to its molecular weight. For instance, a related compound, 3-fluoro-4-{4-[3-hydroxy-2-methyl-4-(3-methylbutanoyl)- phenoxy]butoxy}benzoic acid, shows a high-resolution mass spectrometry (HRMS) peak for [M + H]+ at m/z 419.1848, which is very close to the calculated value of 419.1864 for C₂₃H₂₇FO₆. acs.org

The fragmentation pattern observed in the mass spectrum provides valuable structural information. Common fragmentation pathways for carboxylic acids include the loss of the hydroxyl group (–OH, a loss of 17 amu) and the entire carboxyl group (–COOH, a loss of 45 amu). libretexts.org For this compound, fragmentation of the butoxy side chain is also expected. This can occur through cleavage of the C-O bond or through fragmentation within the alkyl chain.

Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis

Infrared (IR) and Raman spectroscopy are complementary techniques that provide information about the vibrational modes of the functional groups present in this compound.

The IR spectrum of a carboxylic acid is characterized by several key absorption bands. spectroscopyonline.com A very broad absorption band is typically observed in the region of 3500-2500 cm⁻¹, which is due to the O-H stretching vibration of the hydrogen-bonded carboxylic acid dimer. spectroscopyonline.com The C=O stretching vibration of the carbonyl group gives rise to a strong, sharp absorption band, typically in the range of 1710-1680 cm⁻¹ for aromatic carboxylic acids due to conjugation. spectroscopyonline.com The C-O stretching vibration and O-H bending vibrations also produce characteristic bands in the fingerprint region of the spectrum. For example, the C-O stretching peak for carboxylic acids generally appears between 1320 and 1210 cm⁻¹. spectroscopyonline.com The presence of the butoxy group will contribute C-H stretching bands around 2960-2850 cm⁻¹ and C-O-C stretching bands. The C-F stretching vibration typically appears as a strong band in the region of 1250-1000 cm⁻¹.

Raman spectroscopy can also provide valuable information, particularly for the aromatic ring vibrations and the C=C bonds. The C=O stretching vibration is also observable in the Raman spectrum.

Table 3: Characteristic IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) |

| O-H (Carboxylic Acid) | Stretching | 3500-2500 (broad) |

| C-H (Aromatic) | Stretching | 3100-3000 |

| C-H (Aliphatic) | Stretching | 2960-2850 |

| C=O (Carboxylic Acid) | Stretching | 1710-1680 (strong) |

| C=C (Aromatic) | Stretching | ~1600, ~1500, ~1450 |

| C-O (Carboxylic Acid/Ether) | Stretching | 1320-1210 |

| C-F | Stretching | 1250-1000 |

| O-H (Carboxylic Acid) | Bending (out-of-plane) | ~920 (broad) |

Note: These are general ranges and the exact positions can vary. spectroscopyonline.com

Chemical Reactivity and Mechanistic Studies of 4 Butoxy 3 Fluorobenzoic Acid

Reactivity of the Carboxylic Acid Moiety (e.g., Esterification, Amidation)

The carboxylic acid group is a primary site for chemical modification in 4-Butoxy-3-fluorobenzoic acid, readily undergoing reactions such as esterification and amidation. These transformations are fundamental in synthesizing various derivatives.

Esterification: The conversion of this compound to its corresponding esters can be achieved under standard acidic conditions. The reaction typically involves heating the carboxylic acid with an alcohol in the presence of a catalytic amount of a strong acid, such as sulfuric acid. The process is reversible and often requires the removal of water to drive the equilibrium towards the product. google.com For instance, the reaction with simple alcohols like methanol (B129727) or ethanol (B145695) would yield the respective methyl or ethyl esters. While specific data for this compound is not extensively documented, the principles of Fischer esterification are directly applicable.

Amidation: The formation of amides from this compound requires the activation of the carboxylic acid, typically by converting it into a more reactive acyl chloride or by using coupling agents. The reaction of the corresponding acyl chloride with an amine is a common and effective method. nih.gov Alternatively, peptide coupling reagents such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) in the presence of a non-nucleophilic base like DIEA (N,N-Diisopropylethylamine) can facilitate the direct condensation of the carboxylic acid with an amine to form the amide bond. nih.gov

Table 1: Representative Reactions of the Carboxylic Acid Moiety

| Reaction Type | Reagents and Conditions | Product Type |

|---|---|---|

| Esterification | Alcohol (e.g., ROH), cat. H₂SO₄, heat | 4-Butoxy-3-fluorobenzoyl ester |

Electrophilic Aromatic Substitution Reactions on the Benzoic Acid Core

The benzene (B151609) ring of this compound is activated towards electrophilic aromatic substitution by the electron-donating butoxy group and deactivated by the electron-withdrawing carboxylic acid and fluorine atom. total-synthesis.com The directing effects of these substituents determine the position of substitution. The butoxy group is a strong activating group and an ortho, para-director, while the carboxylic acid group is a deactivating meta-director. The fluorine atom is deactivating but an ortho, para-director. total-synthesis.commasterorganicchemistry.com

The interplay of these effects suggests that electrophilic attack will be directed to the positions ortho to the butoxy group. One of these positions is already occupied by the fluorine atom, leaving the other ortho position (C5) and the para position (C1, occupied by the carboxyl group) as potential sites. Given the strong activating and directing effect of the butoxy group, substitution is most likely to occur at the C5 position. Common electrophilic aromatic substitution reactions include nitration, halogenation, and Friedel-Crafts reactions. masterorganicchemistry.comuomustansiriyah.edu.iq However, the deactivated nature of the ring due to the carboxyl and fluoro groups may require harsh reaction conditions. total-synthesis.comminia.edu.eg

Nucleophilic Aromatic Substitution Reactions Involving the Fluorine Atom

The fluorine atom on the aromatic ring can be displaced by strong nucleophiles, particularly due to the presence of the activating electron-withdrawing carboxylic acid group in the para position. This type of reaction, known as nucleophilic aromatic substitution (SNAr), is a key transformation for this class of compounds. wikipedia.orgscribd.com The reaction proceeds via an addition-elimination mechanism, where the nucleophile attacks the carbon bearing the fluorine, forming a resonance-stabilized intermediate known as a Meisenheimer complex. scribd.com Subsequent elimination of the fluoride (B91410) ion restores the aromaticity of the ring.

The reactivity in SNAr reactions is enhanced by electron-withdrawing groups positioned ortho or para to the leaving group. wikipedia.org In this compound, the para-carboxylic acid group facilitates this reaction. Various nucleophiles, including amines, alkoxides, and thiolates, can be used to displace the fluorine atom. beilstein-journals.orgresearchgate.net

Table 2: Nucleophilic Aromatic Substitution of a Fluorine Atom

| Nucleophile | Reagents and Conditions | Product |

|---|---|---|

| Amine (R₂NH) | Base (e.g., K₂CO₃), high temperature | 4-Butoxy-3-(dialkylamino)benzoic acid |

| Alkoxide (RO⁻) | Alcohol (ROH), Base (e.g., NaH) | 4-Butoxy-3-alkoxybenzoic acid |

| Thiolate (RS⁻) | Thiol (RSH), Base (e.g., NaH) | 4-Butoxy-3-(alkylthio)benzoic acid |

Transformations Involving the Butoxy Side Chain

The butoxy group itself can undergo chemical transformations, although these are generally less common than reactions at the carboxylic acid or the aromatic ring. One potential reaction is ether cleavage, which typically requires harsh conditions, such as treatment with strong acids like hydrobromic acid (HBr) or hydroiodic acid (HI). This would lead to the formation of 4-hydroxy-3-fluorobenzoic acid and a butyl halide.

Another possibility involves reactions at the benzylic position of the butoxy group (the carbon atom attached to the oxygen). However, in a butoxy group, there are no benzylic hydrogens directly on the ring, but rather on the adjacent alkyl chain. Radical-initiated reactions, such as free radical bromination using N-bromosuccinimide (NBS) under UV irradiation or with a radical initiator, could potentially lead to bromination at the α-carbon of the butoxy chain. khanacademy.org

Mechanistic Investigations of Key Transformations

The reactions of this compound and related molecules are often studied to understand their underlying mechanisms, which can be broadly categorized into transition metal-catalyzed processes and radical chain reactions.

Transition Metal-Catalyzed Reaction Mechanisms

Transition metal catalysts, particularly those based on palladium, copper, rhodium, and nickel, are employed to facilitate a variety of transformations that are otherwise difficult to achieve. nih.govwhiterose.ac.ukacs.org For instance, cross-coupling reactions can be used to form new carbon-carbon or carbon-heteroatom bonds at the aromatic ring.

In the context of nucleophilic substitution, copper-catalyzed reactions can enable the displacement of the fluorine atom under milder conditions than traditional SNAr reactions. The mechanism often involves an oxidative addition of the aryl fluoride to a low-valent metal center, followed by reaction with the nucleophile and reductive elimination to regenerate the catalyst. nih.gov

Rhodium(III)-catalyzed C-H activation is another powerful tool for the functionalization of aromatic rings. whiterose.ac.uk While direct application to this compound is not widely reported, such mechanisms typically involve the coordination of a directing group (like the carboxylic acid) to the metal center, followed by the cleavage of a C-H bond and subsequent reaction with a coupling partner. whiterose.ac.uk

Mechanistic studies of enantioconvergent transformations catalyzed by transition metals often point to the formation of radical intermediates. nih.govacs.org For example, in nickel-catalyzed cross-coupling reactions, the process may involve a single electron transfer from the nickel catalyst to the aryl halide, generating an aryl radical and a Ni(I) species. nih.gov

Radical Chain Mechanisms

Radical chain mechanisms are characterized by three main steps: initiation, propagation, and termination. libretexts.org Such mechanisms are relevant to certain transformations of this compound, particularly those involving the side chain or specific oxidative couplings.

For example, the decarbonylative coupling of related aromatic aldehydes with arenes can proceed through a radical mechanism. rsc.org This involves the abstraction of the aldehydic hydrogen by a radical initiator (like a tert-butoxy (B1229062) radical) to form an acyl radical. This acyl radical can then lose carbon monoxide to generate an aryl radical, which adds to another aromatic ring. rsc.org While this specific reaction starts from an aldehyde, it illustrates how radical species can be generated and react in related systems.

The initiation step often requires an external energy source like heat or UV light to generate the initial radical species. libretexts.org The propagation steps involve a series of reactions where a radical reacts with a non-radical species to form a new bond and another radical, thus continuing the chain. libretexts.org Termination occurs when two radical species combine, ending the chain reaction. libretexts.org

Acid-Catalyzed and Base-Catalyzed Processes

In acid-catalyzed processes , the carboxylic acid group can donate a proton to a substrate, thereby increasing its reactivity. creative-enzymes.comnumberanalytics.com Studies on benzoic acids in apolar aprotic solvents have revealed a complex kinetic behavior where the acid serves as both a substrate and a catalyst. researchgate.net This phenomenon, known as general acid catalysis, involves multiple acidic species. researchgate.net The catalytic activity is not solely due to the monomeric form of the acid. Instead, hyperacidic open-chain homoconjugated complexes, such as dimers and trimers, also play a significant role. researchgate.net These complexes are more acidic than the monomer and can significantly enhance the rate of proton transfer. researchgate.net Conversely, the formation of nonreactive cyclic dimers and trimers can reduce the concentration of catalytically active species. researchgate.net The degree of proton transfer in the transition state is a key parameter; for monomeric benzoic acid, it is typically around 50-60%, but it can increase to over 90% when homoconjugated complexes are the primary catalysts. researchgate.net

In base-catalyzed processes , this compound first reacts with a base to form its conjugate base, the 4-butoxy-3-fluorobenzoate anion. This carboxylate anion can then act as a general base catalyst by accepting a proton from a substrate in the rate-determining step. This is a common mechanism in reactions like the hydrolysis of esters. creative-enzymes.com The effectiveness of the carboxylate as a base catalyst is related to its pKa. The reaction of phenyl acetate (B1210297) with pyrazole (B372694), for instance, is catalyzed by general bases, and the relationship between the rate and the pKa of the catalyst can be described by a Brønsted plot, which shows downward curvature in some cases. wisc.edu This suggests a change in the transition state structure or mechanism as the basicity of the catalyst changes. wisc.edu

| Catalytic Process | Active Species | Role | Key Mechanistic Feature | Reference |

|---|---|---|---|---|

| Acid-Catalyzed | Acid Monomer (R-COOH) | Proton donor | General acid catalysis with 50-60% proton transfer in the transition state. | researchgate.net |

| Acid-Catalyzed | Homoconjugated Acid Complexes (e.g., Dimer, Trimer) | Proton donor (hyperacidic) | Enhanced catalytic activity with >90% proton transfer in the transition state. | researchgate.net |

| Base-Catalyzed | Carboxylate Anion (R-COO⁻) | Proton acceptor | General base catalysis; rate is dependent on the pKa of the conjugate acid. | creative-enzymes.comwisc.edu |

Ligand-Directed C-H Activation Studies

Transition metal-catalyzed C-H activation is a powerful strategy for molecular functionalization that transforms inert C-H bonds into new C-C or C-heteroatom bonds. mt.com In many cases, this process is guided by a directing group within the substrate, which coordinates to the metal catalyst and positions it for selective C-H bond cleavage at a specific, often proximal, location. mt.comdmaiti.com

For this compound, the carboxylic acid group can function as an effective directing group. In palladium-catalyzed reactions, the carboxylate would typically direct the catalyst to the ortho C-H bond (at the C5 position) via the formation of a five-membered cyclometalated intermediate, often referred to as a palladacycle. beilstein-journals.orgnih.gov Computational studies on related systems have shown that the use of strong acids as additives can promote this type of reaction. mdpi.com The acid facilitates the C-H activation step, which proceeds through a concerted metalation-deprotonation (CMD) mechanism, by increasing the electrophilicity of the palladium catalyst and strengthening its coordination to the directing group. mdpi.com

While ortho-C-H activation is the most common outcome, significant progress has been made in developing strategies to functionalize more distant C-H bonds. dmaiti.com These methods often rely on the design of specialized ligands or transient mediators. dmaiti.comnih.gov

Meta-C-H Activation: One innovative approach uses a combination of a simple ortho-directing group and a transient mediator, such as norbornene. nih.gov A tailored pyridine-based ligand can switch the inherent ortho-selectivity to meta-selectivity. nih.gov The proposed mechanism involves an initial ortho-palladation, followed by insertion of norbornene, which then relays the palladium catalyst to the meta position for C-H activation. nih.gov

Distal C-H Activation: For functionalizing even more remote positions, such as those on the butoxy side chain, different directing groups and ligands are required. For example, studies on aliphatic acid derivatives have shown that converting the carboxylic acid to a picolinamide (B142947) or a quinoline-based amide can direct palladium catalysts to activate γ- and δ-C(sp³)–H bonds. dmaiti.comnih.gov The use of specific electron-rich quinoline (B57606) ligands has proven crucial for achieving reactivity at these more challenging C(sp³)–H bonds. nih.gov

These advanced methodologies demonstrate that by choosing the appropriate ligand, directing group, and reaction conditions, it is possible to selectively functionalize various C-H bonds within a molecule like this compound, moving beyond the sterically and electronically favored positions.

| Target Position | Strategy | Key Components | Mechanistic Insight | Reference |

|---|---|---|---|---|

| ortho (C5) | Direct C-H Activation | Pd(II) catalyst, Carboxylate as directing group | Formation of a 5-membered palladacycle via Concerted Metalation-Deprotonation (CMD). | beilstein-journals.orgmdpi.com |

| meta (C2, C6) | Transient Mediator | Pd(II) catalyst, Pyridine-based ligand, Norbornene | Catalyst relay from ortho to meta position following norbornene insertion. | nih.gov |

| γ/δ-C(sp³) (Butoxy chain) | Ligand-Enabled Activation | Pd(II) catalyst, Quinoline-based ligands, Amide as directing group | Formation of a 6-membered or larger palladacycle, enabled by specific ligand architecture. | nih.gov |

Synthesis and Exploration of Derivatives and Analogues of 4 Butoxy 3 Fluorobenzoic Acid

Ester and Amide Derivatives Synthesis

The carboxylic acid group of 4-Butoxy-3-fluorobenzoic acid is a primary site for chemical modification, readily undergoing esterification and amidation reactions to produce a variety of derivatives. These reactions are fundamental in medicinal chemistry for altering a compound's physicochemical properties, such as solubility, lipophilicity, and metabolic stability.

Esterification is commonly achieved through Fischer esterification, where the carboxylic acid is reacted with an alcohol under acidic catalysis. Alternatively, the acid can be converted to a more reactive acyl chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride, followed by reaction with an alcohol. For more sensitive substrates, coupling agents such as 1,3-dicyclohexylcarbodiimide (DCC) or N,N'-diisopropylcarbodiimide (DIC), often in the presence of a catalyst like 4-dimethylaminopyridine (B28879) (DMAP), facilitate the direct condensation of the acid with an alcohol. surajitdhara.in

Amidation follows similar synthetic strategies. The reaction of the corresponding acyl chloride with a primary or secondary amine is a robust method for forming the amide bond. Direct coupling of the carboxylic acid with an amine using peptide coupling reagents like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) in conjunction with hydroxybenzotriazole (B1436442) (HOBt) is also a widely employed technique, particularly for creating structurally diverse amide libraries. nih.gov These methods allow for the introduction of various amino acid esters or other amine-containing fragments, significantly expanding the chemical space of accessible derivatives. nih.gov

Table 1: Examples of Ester and Amide Synthesis Reactions

| Product Type | Reagents and Conditions | General Application |

|---|---|---|

| Methyl Ester | CH₃OH, H₂SO₄ (cat.), Reflux | Increase lipophilicity, protect carboxylic acid |

| Ethyl Ester | (COCl)₂, then C₂H₅OH, Pyridine | Reactive intermediate for further modification |

| Benzyl Amide | EDC, HOBt, Benzylamine, DMF | Introduce aromatic moieties, potential for H-bonding |

| Amino Acid Amide | DIC, DMAP, Amino Acid Ester HCl, Et₃N | Create peptide-like structures |

Hydrazone Derivatives Synthesis and Characterization

Hydrazone derivatives represent an important class of compounds, often synthesized from carboxylic acids in a two-step process. First, the carboxylic acid is converted into its corresponding hydrazide, which then serves as a key intermediate.

The synthesis of 4-Butoxy-3-fluorobenzohydrazide is typically accomplished by reacting the methyl or ethyl ester of this compound with hydrazine (B178648) hydrate (B1144303) (N₂H₄·H₂O) in an alcoholic solvent, such as ethanol (B145695), under reflux. globalscientificjournal.comnih.gov This reaction proceeds via nucleophilic acyl substitution, replacing the alkoxy group of the ester with the hydrazinyl group.

Once the hydrazide is obtained, it can be readily converted into a wide range of hydrazones by condensation with various aldehydes or ketones. semanticscholar.org This reaction is usually catalyzed by a small amount of acid and involves the formation of a C=N bond, linking the hydrazide moiety to the carbonyl-containing reactant. The resulting hydrazone structure incorporates the azomethine group (-CO-NH-N=CH-), which is a key feature of these derivatives. semanticscholar.org

Characterization of these hydrazone derivatives is comprehensively performed using modern analytical techniques. semanticscholar.orgscirp.org

FT-IR Spectroscopy is used to confirm the presence of key functional groups, such as the N-H, C=O (amide I), and C=N bonds.

¹H and ¹³C NMR Spectroscopy provide detailed information about the molecular structure, confirming the connectivity of atoms and the successful formation of the hydrazone linkage.

Mass Spectrometry (MS) , often coupled with liquid chromatography (LC-MS), is used to determine the molecular weight of the synthesized compounds, confirming their identity. semanticscholar.orgscirp.org

Table 2: Synthesis and Characterization of Hydrazone Derivatives

| Derivative | Synthetic Pathway | Key Characterization Features | Reference |

|---|---|---|---|

| 4-Butoxy-3-fluorobenzohydrazide | This compound ester + N₂H₄·H₂O | Appearance of -NH₂ and -NH signals in ¹H NMR; C=O and N-H stretches in IR. | globalscientificjournal.comnih.gov |

| Aldehyde-derived Hydrazone | Hydrazide + Aldehyde (R-CHO) | Azomethine proton (-N=CH) signal in ¹H NMR (δ 8-10 ppm); C=N stretch in IR. | semanticscholar.org |

| Ketone-derived Hydrazone | Hydrazide + Ketone (R₂C=O) | Absence of aldehyde proton signal; characteristic shifts in ¹³C NMR for the C=N carbon. | scirp.org |

Halo-substituted Analogues and Their Synthetic Access

The synthesis of analogues of this compound with additional or alternative halogen substitutions provides a means to systematically modulate the electronic properties and steric profile of the molecule. Access to these compounds typically relies on the availability of appropriately substituted starting materials.

For instance, synthesizing an analogue with an additional fluorine atom, such as 4-Butoxy-2,3-difluorobenzoic acid , would likely start from a corresponding difluorophenol. The synthesis could proceed from 2,3-difluorophenol, which would first be carboxylated (e.g., via Kolbe-Schmitt reaction) to introduce the carboxylic acid group, followed by etherification of the hydroxyl group with 1-bromobutane (B133212) to install the butoxy chain. The regioselectivity of these steps is a critical consideration.

Similarly, the synthesis of 4-Butoxy-3-chlorobenzoic acid would employ 3-chloro-4-hydroxybenzoic acid as a precursor. The butoxy group can be introduced via a Williamson ether synthesis, reacting the phenolic hydroxyl group with an appropriate butyl halide (e.g., butyl bromide) in the presence of a base like potassium carbonate.

Access to positional isomers, such as 4-Butoxy-2-fluorobenzoic acid , has been achieved starting from 2-fluoro-4-iodobenzoic acid, where the iodo-group can be functionalized or replaced in subsequent synthetic steps. chemrxiv.org The incorporation of multiple halogen atoms, such as in derivatives of pentafluorobenzoic acid, demonstrates the extent to which the aromatic core can be modified. jpionline.org

Variations in Alkoxy-chain Length and Positional Isomers

Systematic variation of the alkoxy chain length and the substitution pattern on the aromatic ring are common strategies to investigate structure-property relationships.

Alkoxy-chain Length: A homologous series of 3-fluoro-4-alkoxybenzoic acids can be synthesized from a common precursor, 3-fluoro-4-hydroxybenzoic acid. By reacting this intermediate with a series of 1-haloalkanes of varying lengths (e.g., CnH2n+1Br where n = 1, 2, 3, ...), a library of compounds with different alkoxy chains can be generated. surajitdhara.in Studies on such series have shown that the length of the alkoxy chain significantly influences the physical properties of the resulting compounds, particularly their liquid crystalline behavior. mdpi.comacs.org For example, increasing the chain length can lead to changes in mesophase type (e.g., from nematic to smectic) and transition temperatures. acs.orgresearchgate.net

Positional Isomers: The synthesis of positional isomers, where the fluorine atom and butoxy group are arranged differently on the benzene (B151609) ring, allows for the exploration of how substituent placement affects molecular properties. Key positional isomers include:

4-Butoxy-2-fluorobenzoic acid: Can be prepared from 2-fluoro-4-hydroxybenzoic acid via butoxylation. chemrxiv.org

3-Butoxy-4-fluorobenzoic acid: Synthesized from 4-fluoro-3-hydroxybenzoic acid.

3-Butoxy-5-fluorobenzoic acid: Accessible from 3,5-dihydroxybenzoic acid through a sequence of selective etherification and fluorination, or from a pre-functionalized fluorinated precursor. fluorochem.co.uk

The synthetic routes to these isomers generally involve standard functional group manipulations, with the specific precursor dictating the final substitution pattern.

Table 3: Comparison of this compound and a Positional Isomer

| Compound | Precursor | Synthetic Strategy | Notable Feature |

|---|---|---|---|

| This compound | 3-Fluoro-4-hydroxybenzoic acid | Williamson ether synthesis | Fluorine is ortho to the butoxy group. |

| 4-Butoxy-2-fluorobenzoic acid | 2-Fluoro-4-hydroxybenzoic acid | Williamson ether synthesis | Fluorine is meta to the butoxy group. chemrxiv.org |

| 3-Butoxy-5-fluorobenzoic acid | 3-Fluoro-5-hydroxybenzoic acid | Williamson ether synthesis | Butoxy and fluoro groups are meta to each other. fluorochem.co.uk |

Incorporation into Heterocyclic Systems

This compound and its primary derivatives, particularly the acid chloride and hydrazide, are valuable building blocks for the synthesis of more complex heterocyclic compounds. These heterocyclic systems are of great interest in medicinal chemistry due to their diverse biological activities.

Common synthetic routes include:

1,3,4-Oxadiazoles: These can be prepared from the 4-Butoxy-3-fluorobenzohydrazide intermediate. globalscientificjournal.com One common method involves reacting the hydrazide with carbon disulfide in the presence of a base to form a dithiocarbazate salt, which is then cyclized by heating or treatment with an acid to yield the 2-thioxo-1,3,4-oxadiazole derivative. nih.gov Alternatively, reaction with cyanogen (B1215507) bromide can lead to 2-amino-1,3,4-oxadiazoles. nih.gov

1,2,4-Triazoles: The 2-thioxo-1,3,4-oxadiazole can be further reacted with hydrazine hydrate to open the oxadiazole ring and subsequently re-close it to form a 4-amino-3-thioxo-1,2,4-triazole ring system. nih.govmdpi.com

Pyrazoles: Condensation of the hydrazide with 1,3-dicarbonyl compounds, such as acetylacetone (B45752) or ethyl acetoacetate, provides a direct route to pyrazole (B372694) derivatives. nih.gov

Thiadiazoles: Reaction of the parent acid with thiosemicarbazide (B42300) in the presence of a coupling agent can lead to the formation of 1,3,4-thiadiazole (B1197879) rings. vulcanchem.com

Pyrano[2,3-c]pyrazoles: Multi-component reactions involving a hydrazine, a β-ketoester, an aldehyde/ketone, and malononitrile (B47326) can be used to construct this fused heterocyclic system, where a derivative of this compound could be incorporated. aablocks.com

Table 4: Heterocyclic Systems Derived from this compound Precursors

| Heterocyclic System | Precursor | Key Reagents |

|---|---|---|

| 1,3,4-Oxadiazole | Hydrazide | Carbon disulfide (CS₂) or Cyanogen bromide (CNBr) |

| 1,3,4-Thiadiazole | Carboxylic Acid | Thiosemicarbazide, Coupling agents |

| 1,2,4-Triazole-3-thione | 1,3,4-Oxadiazole-2-thione | Hydrazine hydrate (N₂H₄·H₂O) |

| Pyrazole | Hydrazide | 1,3-Dicarbonyl compounds (e.g., Acetylacetone) |

Boronic Acid Analogues and Their Utility in Organic Synthesis

Boronic acid analogues of this compound are valuable synthetic intermediates, primarily due to their utility in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. mdpi.com A boronic acid functional group (-B(OH)₂) can replace the carboxylic acid group to create (4-Butoxy-3-fluorophenyl)boronic acid .

The synthesis of such an arylboronic acid can be achieved through several established methods:

From a Halo-Aromatic Precursor: The most common route involves the reaction of a corresponding aryl halide (e.g., 4-bromo-2-fluoro-1-butoxybenzene) with an organolithium reagent (like n-butyllithium) at low temperature to form an aryllithium intermediate. This intermediate is then quenched with a trialkyl borate (B1201080), such as trimethyl borate (B(OCH₃)₃), followed by acidic hydrolysis to yield the desired boronic acid.

Palladium-Catalyzed Borylation: A more modern approach involves the direct palladium-catalyzed cross-coupling of an aryl halide or triflate with a diboron (B99234) reagent, such as bis(pinacolato)diboron (B136004) (B₂pin₂). organic-chemistry.org This method often shows excellent functional group tolerance.

Once synthesized, these boronic acid analogues serve as key partners in Suzuki-Miyaura reactions, enabling the formation of new carbon-carbon bonds. This allows for the coupling of the 4-butoxy-3-fluorophenyl moiety with various other aryl, heteroaryl, or vinyl groups, providing access to a vast range of complex molecular architectures, including biaryl and polyaryl structures. nih.gov Furthermore, arylboronic acids with electron-withdrawing groups, such as fluorine, can act as efficient catalysts for other reactions, including amidations. orgsyn.org

4-Fluorosalicylic Acid Derivatives as Intermediates

Derivatives of 4-fluorosalicylic acid (which is 4-fluoro-2-hydroxybenzoic acid) and its isomers are critical starting materials for the synthesis of this compound and its analogues. sigmaaldrich.comnih.gov The key precursor for the title compound is 3-fluoro-4-hydroxybenzoic acid .

The synthesis of this compound from this intermediate is a straightforward and high-yielding process:

Williamson Ether Synthesis: The phenolic hydroxyl group of 3-fluoro-4-hydroxybenzoic acid is deprotonated using a suitable base, such as potassium carbonate (K₂CO₃) or sodium hydride (NaH), in a polar aprotic solvent like dimethylformamide (DMF) or acetone. The resulting phenoxide then acts as a nucleophile, attacking an alkylating agent like 1-bromobutane or butyl iodide to form the butoxy ether linkage.

This synthetic strategy is highly versatile and is the cornerstone for preparing the homologous series of 4-alkoxy-3-fluorobenzoic acids by simply varying the alkyl halide used in the etherification step. surajitdhara.in The presence of the fluorine atom and the carboxylic acid group on the ring can influence the reactivity of the hydroxyl group, but the Williamson ether synthesis remains a robust and widely applied method in this context.

Theoretical and Computational Chemistry Studies of 4 Butoxy 3 Fluorobenzoic Acid

Quantum Chemical Calculations for Electronic Structure and Conformation

Quantum chemical calculations are fundamental in understanding the electronic structure, stability, and conformation of a molecule. These methods, particularly those based on Density Functional Theory (DFT), provide deep insights into the molecule's behavior at an atomic level.

Density Functional Theory (DFT) Calculations for Ground State Geometries and Energies

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. For 4-butoxy-3-fluorobenzoic acid, DFT calculations would be employed to determine its most stable three-dimensional structure (ground state geometry). This involves optimizing the bond lengths, bond angles, and dihedral angles to find the minimum energy conformation. The calculations would also yield the total electronic energy of the molecule.

Despite the utility of this method, specific studies detailing the DFT-optimized geometry and ground state energy for this compound have not been identified in the searched scientific literature. Therefore, no data table of its calculated structural parameters can be provided.

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) theory focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of a molecule. libretexts.orgyoutube.com The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is a crucial parameter for determining molecular reactivity, kinetic stability, and electronic properties. nih.govacadpubl.eu

A specific FMO analysis for this compound, including the energies of its HOMO, LUMO, and the resulting energy gap, is not available in the reviewed literature. Consequently, a data table of these values cannot be presented.

Predictions of Acidity and Basicity (pKa values)

Computational methods can predict the acid dissociation constant (pKa), which is a critical parameter for understanding the behavior of a compound in solution. nih.gov These predictions are often made using thermodynamic cycles in conjunction with quantum chemical calculations (like DFT) and a solvation model to account for the solvent's effect. nih.govresearchgate.net For this compound, this would involve calculating the Gibbs free energy change of its deprotonation in water.

A literature search did not yield any published theoretical predictions for the pKa value of this compound. While general computational methods for predicting pKa for carboxylic acids are well-established, specific results for this compound are absent. researchgate.netpeerj.com

Molecular Dynamics Simulations for Solution-Phase Behavior and Intermolecular Interactions

Molecular dynamics (MD) simulations are a computational method for analyzing the physical movements of atoms and molecules over time. mdpi.com For this compound, MD simulations could be used to study its behavior in a solvent like water. This would provide insights into its solvation structure, diffusion characteristics, and the nature of intermolecular interactions (e.g., hydrogen bonding) with solvent molecules and other solute molecules.

No specific studies employing molecular dynamics simulations to investigate the solution-phase behavior of this compound were found in the available literature.

Reaction Pathway Analysis and Transition State Modeling

Computational chemistry can be used to model chemical reactions, map out potential reaction pathways, and identify the structures and energies of transition states. This analysis is vital for understanding reaction mechanisms and kinetics. For this compound, this could involve modeling its synthesis or its reactions with other chemical species.

There are no available computational studies in the searched literature that focus on the reaction pathway analysis or transition state modeling for reactions involving this compound.

Quantitative Structure-Property Relationship (QSPR) Studies

Quantitative Structure-Property Relationship (QSPR) studies aim to create mathematical models that correlate the chemical structure of a compound with its physical, chemical, or biological properties. These models are built by finding relationships between calculated molecular descriptors (e.g., electronic, steric, or hydrophobic parameters) and experimentally measured properties.

While general QSPR models for properties like the pKa of benzoic acids have been developed, no specific QSPR studies that include this compound as part of the dataset or use it as a subject for property prediction were identified. researchgate.net

Advanced Applications of 4 Butoxy 3 Fluorobenzoic Acid in Materials Science and Chemical Technology

Utilization as Additives in Perovskite Solar Cells

The incorporation of additives is a critical strategy for enhancing the performance and stability of perovskite solar cells (PSCs). Fluorinated carboxylic acids, a class to which 4-Butoxy-3-fluorobenzoic acid belongs, have been investigated as effective passivating agents. These additives can interact with the perovskite material, reducing defects at the surface and grain boundaries, which are common sources of non-radiative recombination and degradation.

Research on benzoic acid and its fluorinated derivatives demonstrates that these molecules can chelate with lead ions and form hydrogen bonds with organic cations within the perovskite structure. ambeed.com This dual interaction helps to passivate charged defects, thereby improving the power conversion efficiency (PCE) and operational lifetime of the solar cells. ambeed.com For instance, the use of additives has been shown to increase the activation energy for perovskite nucleation, leading to higher quality films with larger grain sizes and reduced ion migration. ambeed.com While specific studies on this compound are not prominent, its structural features—a carboxylic acid group for defect passivation, a fluorine atom for modulating electronic properties, and a butoxy chain for influencing morphology and hydrophobicity—make it a plausible candidate for similar applications.

Table 1: Effects of Benzoic Acid-based Additives on Perovskite Solar Cells

| Additive Type | Observed Effects | Impact on PSCs |

|---|---|---|

| Benzoic Acid (BA) | Inhibition of ion migration, increased grain size, reduced defect states. ambeed.com | Improved power conversion efficiency and stability. ambeed.com |

| Fluorinated Benzoic Acids | Synergistic passivation via chelation and hydrogen bonding. ambeed.com | Reduction of charged defects, prolonged carrier lifetime. ambeed.com |

Integration into Liquid Crystalline Materials

4-Alkoxybenzoic acids are a well-established class of mesogens, forming liquid crystalline phases, primarily the nematic phase, over specific temperature ranges. The formation of these phases is driven by the rod-like molecular structure and the strong intermolecular hydrogen bonding between the carboxylic acid groups, which leads to the formation of dimeric structures.

The introduction of a lateral fluorine substituent, as in this compound, is a common strategy in liquid crystal design to modify mesomorphic properties. Lateral fluorination can influence the melting point, clearing point, and the type of liquid crystal phase exhibited. It can also alter the dielectric anisotropy, a key parameter for display applications. For example, studies on similar laterally fluorinated benzoic acids have shown the formation of nematic and smectic phases. Hydrogen-bonded liquid crystals (HBLCs) have been created by mixing fluorinated benzoic acids with other mesogenic or non-mesogenic compounds, often resulting in systems with broad nematic ranges and negative dielectric anisotropy. Given that 4-n-butoxybenzoic acid is known to exhibit a nematic phase, its 3-fluoro derivative is expected to be a component in liquid crystalline materials, likely influencing the phase behavior and dielectric properties.

Applications in Recording Materials

The use of specific benzoic acid derivatives in recording materials is not extensively documented in readily accessible literature. However, organic materials with tunable optical and electronic properties are of interest for data storage applications. Liquid crystalline materials, for instance, can be used in optical recording media where changes in phase or alignment, induced by heat or an electric field, can represent stored data. The properties of this compound as a potential liquid crystal suggest a hypothetical application in this area.

Role as Monomers or Building Blocks in Polymer Synthesis

Benzoic acid derivatives are versatile building blocks for a wide range of polymers. The carboxylic acid functionality allows for esterification or amidation reactions, enabling their incorporation into polyesters and polyamides. The presence of other functional groups on the aromatic ring can impart specific properties to the resulting polymer.

For instance, a structurally similar compound, 4-(allyloxy)-3-fluorobenzoic acid, has been used in conjunction with poly(methylhydrogeno)siloxane to form polymers. This indicates that the butoxy and fluoro-substituted benzoic acid core can be integrated into polymer backbones. Polypeptoids bearing carboxylic acid groups are also recognized as valuable building blocks for creating stimuli-responsive supramolecular assemblies. As a monomer, this compound could be used to synthesize polymers with tailored thermal stability, solubility, and optical properties, driven by the presence of the butoxy chain and the polar fluorine atom.

Application as Ligands or Reagents in Catalysis

Carboxylic acids and their derivatives can serve as ligands in coordination chemistry and organometallic catalysis. The carboxylate group can bind to metal centers, influencing the catalyst's electronic and steric environment, and thereby its activity and selectivity. While there is no specific mention of this compound in catalysis literature, related fluorinated benzoic acids have been noted in catalytic contexts. The electronic effects of the fluorine substituent and the steric bulk of the butoxy group could potentially be exploited to modulate the behavior of a metal catalyst for a specific organic transformation.

Self-Assembly and Supramolecular Chemistry Applications

The principles of supramolecular chemistry rely on non-covalent interactions, such as hydrogen bonding, to construct well-defined, higher-order structures from molecular building blocks. Carboxylic acids are exemplary in this regard, with the carboxyl-carboxyl hydrogen bonding synthon being one of the most robust and widely used interactions in crystal engineering and the design of supramolecular assemblies.

4-Alkoxybenzoic acids, in particular, are known to self-assemble into various structures, including dimers and catemers, in the solid state. These assemblies can form the basis for more complex supramolecular architectures, such as gels and liquid crystals. The interplay of the hydrogen-bonding carboxylic acid, the space-filling butoxy group, and the electronically modifying fluorine atom in this compound makes it a prime candidate for the rational design of new supramolecular materials. These materials could exhibit responsive behavior, for example, to changes in solvent or temperature, due to the reversible nature of the non-covalent interactions.

Future Research Directions and Emerging Opportunities for 4 Butoxy 3 Fluorobenzoic Acid

Development of Enantioselective Synthetic Routes

While the synthesis of 4-Butoxy-3-fluorobenzoic acid itself is established, the development of enantioselective routes to its chiral derivatives represents a significant and valuable challenge. Many biologically active molecules exist as single enantiomers, and the ability to selectively synthesize one over the other is crucial in medicinal chemistry and materials science.

Future research could focus on introducing chirality through asymmetric synthesis. For instance, transformations involving the aromatic ring or the butoxy chain could be rendered enantioselective. Methodologies such as chiral Brønsted acid catalysis or chiral anion phase-transfer catalysis, which have been successful in the asymmetric synthesis of other fluorinated heterocycles, could be adapted. escholarship.orgsemanticscholar.org The development of catalytic systems that can control the stereochemistry of reactions involving prochiral derivatives of this compound would be a key objective.

Potential strategies for investigation are outlined in the table below.

| Catalytic Strategy | Target Transformation | Potential Chiral Catalyst Type | Desired Outcome |

| Asymmetric Hydrogenation | Reduction of a double bond in a derivative's side chain | Chiral transition metal complexes (e.g., Rh, Ru) | Enantiomerically enriched saturated derivatives |

| Chiral Phase-Transfer Catalysis | Asymmetric fluorination or alkylation of a related precursor | Chiral quaternary ammonium or phosphonium salts | Access to chiral fluorinated building blocks escholarship.org |

| Organocatalytic Cyclization | Formation of chiral heterocyclic structures from derivatives | Chiral phosphoric acids or primary amines | Synthesis of complex, stereodefined molecules nih.gov |

Success in this area would provide access to a library of novel, enantiomerically pure compounds for screening in various applications, from pharmaceuticals to chiral liquid crystals.

Exploration of Photo- and Electrocatalytic Transformations

Photo- and electrocatalysis offer green and efficient alternatives to traditional synthetic methods, often enabling unique reactivity under mild conditions. These techniques could unlock novel transformations of this compound.

Photocatalysis: Research into the photocatalytic decarboxylation of this compound could lead to the formation of fluorinated aromatic radicals. nih.govnih.govprinceton.edu These intermediates could then be trapped with various reagents to form new C-C or C-heteroatom bonds. For example, visible-light photoredox catalysis could be employed for decarboxylative fluorination, arylation, or alkylation reactions. princeton.eduresearchgate.netbeilstein-journals.org The fluorine substituent's electronic effect on the stability and reactivity of the radical intermediates would be a key area of study.

Electrocatalysis: The electrochemical reduction or oxidation of this compound presents another promising research avenue. Electrocatalytic hydrogenation of the benzoic acid moiety to the corresponding cyclohexanecarboxylic acid could be achieved with high chemoselectivity using specific alloy catalysts in proton-exchange membrane reactors. rsc.orgrsc.org Conversely, electrochemical methods could be used to generate CO from CO2, which could then be used in palladium-catalyzed hydroxycarbonylation reactions to synthesize benzoic acid derivatives from corresponding aryl halides, a process that could be relevant for synthesizing the parent molecule itself under sustainable conditions. nih.gov The influence of the butoxy and fluoro substituents on the reduction potentials and reaction pathways would be of fundamental interest. acs.orgox.ac.uk

Design of Next-Generation Functional Materials Incorporating the Compound

The distinct properties imparted by the fluoro and butoxy groups make this compound an attractive building block for new functional materials.

Metal-Organic Frameworks (MOFs): Fluorinated linkers are increasingly used to create hydrophobic and chemically robust MOFs. mdpi.comresearchgate.netrsc.orgrsc.org The incorporation of this compound as a linker in MOF synthesis could lead to materials with tailored pore environments. The fluorine atoms lining the pores can enhance hydrophobicity, which is advantageous for applications such as water purification or the selective capture of CO2 from humid gas streams. researchgate.netrsc.org The flexible butoxy chain could also influence the framework's structural dynamics and guest-binding properties. Research has shown that using fluorinated benzoic acids as modulators can even lead to the incorporation of fluorine into the metal cluster nodes of the MOF, further tuning its properties. rsc.orgacs.org

Polymers and Liquid Crystals: The rigid core and flexible tail structure of this compound is characteristic of molecules used in liquid crystals. The fluorine atom can enhance properties such as dielectric anisotropy and viscosity, which are critical for display applications. Furthermore, derivatives of this acid, such as vinyl esters, could be polymerized to create reactive polymers. researchgate.net These polymers could serve as scaffolds for further functionalization, with potential applications in coatings, resins, or drug delivery systems. Solid-phase organic synthesis could also utilize polymer-bound derivatives for the efficient construction of compound libraries. nih.gov

| Material Class | Potential Role of this compound | Key Properties to Investigate | Potential Applications |

| Metal-Organic Frameworks (MOFs) | Organic Linker or Modulator | Hydrophobicity, Pore Size, Gas Adsorption Selectivity | Gas separation, Catalysis, Sensing |

| Liquid Crystals | Mesogenic Core Component | Phase behavior, Dielectric Anisotropy, Response Time | High-performance displays, Optical switches |

| Functional Polymers | Monomer for Reactive Polymers | Molecular Weight, Thermal Stability, Reactivity | Advanced coatings, Drug delivery, Specialty resins |

Advanced Spectroscopic Characterization Under Operando Conditions

To fully understand and optimize the synthesis and application of this compound and its derivatives, it is crucial to study reaction mechanisms and material behavior in real-time. Operando spectroscopy, which involves characterization during a chemical reaction or process under actual operating conditions, provides invaluable insights. wikipedia.orgyoutube.com

Techniques like in-situ FTIR, Raman, and NMR spectroscopy can be employed to monitor reaction kinetics, identify transient intermediates, and elucidate catalytic cycles. mt.comspectroscopyonline.com For this particular compound, ¹⁹F NMR would be an especially powerful tool. Given the high sensitivity of the ¹⁹F nucleus to its chemical environment, in-situ ¹⁹F NMR could track the consumption of the starting material and the formation of fluorinated products and intermediates with high precision. uib.nonih.gov Applying these operando methods to study the photocatalytic transformations or the self-assembly of MOFs incorporating this compound would provide a deeper understanding of the structure-activity relationships that govern their performance. wikipedia.orgyoutube.comuu.nl

Predictive Modeling for Novel Reactivity and Applications

Computational chemistry and predictive modeling are indispensable tools for accelerating materials discovery and understanding chemical reactivity. For this compound, these methods can guide future experimental work.

Quantum Mechanical Calculations: Density Functional Theory (DFT) can be used to predict various molecular properties, including reactivity, spectroscopic signatures (e.g., ¹⁹F NMR chemical shifts), and interaction energies. nih.govnih.govepa.gov Such calculations could help rationalize observed reactivity in photo- and electrocatalytic processes or predict the binding affinity of the molecule within a MOF cavity. Computational studies can also be used to estimate acidity constants (pKa), although care must be taken as some models may underestimate these values for longer-chain fluorinated acids. nih.govtandfonline.com

Quantitative Structure-Activity Relationship (QSAR) Studies: If a series of derivatives of this compound are synthesized and tested for a particular biological activity or material property, 3D-QSAR models can be developed. nih.govrsc.orgnih.govresearchgate.net These models correlate structural features with observed activity and can provide predictive insights for designing new, more potent, or efficient compounds. For example, a QSAR model could identify the optimal substitution pattern on the aromatic ring to maximize a desired therapeutic effect or to fine-tune the liquid crystalline properties. rsc.orgnih.gov

Q & A

Q. What advanced synthetic strategies enable functionalization of this compound for materials science applications?

- Methodological Answer : Introduce polymerizable groups (e.g., acrylate) via Steglich esterification (DCC/DMAP). Click chemistry (CuAAC) attaches triazole moieties for coordination polymers. Characterize thermal stability via TGA (N₂ atmosphere, 10°C/min) and solubility in organic solvents (e.g., THF, DMF). These methods are adapted from studies on aryl benzoic acid-based polymers .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.